molecular formula C7H9N3O4S B2628145 2-[(5-Methyl-3-nitropyrazolyl)methylthio]acetic acid CAS No. 1020724-69-9

2-[(5-Methyl-3-nitropyrazolyl)methylthio]acetic acid

Cat. No.: B2628145
CAS No.: 1020724-69-9
M. Wt: 231.23
InChI Key: VSQTZAJGBTWAEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-Methyl-3-nitropyrazolyl)methylthio]acetic acid is a heterocyclic compound with the molecular formula C7H9N3O4S and a molecular weight of 231.23 g/mol. It is a useful research chemical, often employed as a building block in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base to deprotonate the thiol, facilitating the nucleophilic attack on the pyrazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Methyl-3-nitropyrazolyl)methylthio]acetic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or amino group.

    Reduction: Formation of 2-[(5-Methyl-3-aminopyrazolyl)methylthio]acetic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(5-Methyl-3-nitropyrazolyl)methylthio]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(5-Methyl-3-nitropyrazolyl)methylthio]acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anticancer effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2-[(5-Methyl-3-aminopyrazolyl)methylthio]acetic acid: Similar structure but with an amino group instead of a nitro group.

    2-[(5-Methyl-3-nitropyrazolyl)methylthio]propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.

Uniqueness

2-[(5-Methyl-3-nitropyrazolyl)methylthio]acetic acid is unique due to its specific combination of a nitropyrazole ring and a thioacetic acid moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[(5-methyl-3-nitropyrazol-1-yl)methylsulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4S/c1-5-2-6(10(13)14)8-9(5)4-15-3-7(11)12/h2H,3-4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQTZAJGBTWAEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CSCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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